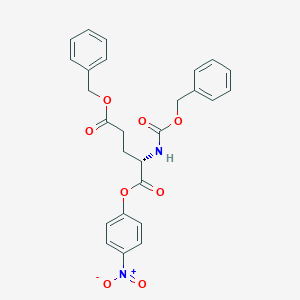
5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate, also known as this compound, is a useful research compound. Its molecular formula is C26H24N2O8 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Z-Glu(Obzl)-Onp, also known as 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate, is a derivative of glutamic acid The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a derivative of glutamic acid, it may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are generally associated with amino acids and their derivatives .
Biochemical Pathways
Given its potential influence on anabolic hormone secretion and exercise performance, it may be involved in pathways related to energy metabolism and stress response .
Result of Action
As a derivative of glutamic acid, it may have potential ergogenic effects, such as enhancing exercise performance and preventing exercise-induced muscle damage .
Biologische Aktivität
5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate, often referred to as Z-Glu(Obzl)-Onp, is a compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C26H24N2O8
- CAS Number : 59486-72-5
- Molecular Weight : 488.48 g/mol
The compound features a benzyl group and a nitrophenyl moiety, contributing to its reactivity and biological interactions.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes. Its structure suggests potential interactions with active sites of enzymes due to the presence of both the nitrophenyl and benzyl groups.
- Steroid Sulfatase Inhibition :
- Kinetic Studies :
Anticancer Properties
The compound's ability to inhibit enzymes involved in steroid metabolism suggests potential applications in cancer therapy, particularly for hormone-dependent cancers such as breast cancer.
Study on Steroid Sulfatase Inhibitors
A study focused on the design and synthesis of steroid sulfatase inhibitors highlighted the importance of structural modifications on phenolic compounds. The incorporation of electron-withdrawing groups like nitro groups was found to enhance inhibitory activity .
Comparative Analysis of Similar Compounds
A comparative analysis of various benzyl derivatives indicated that those with para-substituents exhibited superior inhibition compared to their meta or ortho counterparts. This aligns with findings for this compound, supporting its potential as a lead compound for further development .
Data Table: Biological Activity Comparison
| Compound Name | KI (nM) | Inhibition Type | Target Enzyme |
|---|---|---|---|
| Z-Glu(Obzl)-Onp | 0.02 - 0.11 | Competitive Inhibition | Steroid Sulfatase |
| Compound A | 0.05 | Non-competitive | Aromatase |
| Compound B | 0.03 | Competitive | Estrone Sulfotransferase |
Eigenschaften
IUPAC Name |
5-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O8/c29-24(34-17-19-7-3-1-4-8-19)16-15-23(27-26(31)35-18-20-9-5-2-6-10-20)25(30)36-22-13-11-21(12-14-22)28(32)33/h1-14,23H,15-18H2,(H,27,31)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARQXTFBGGEDHC-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














